Sarpagin

Übersicht

Beschreibung

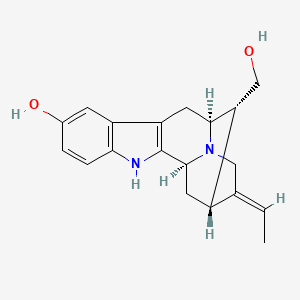

Sarpagine is a type of indole alkaloid that is structurally characterized by a rigid cage scaffold . It is one of the most important groups of monoterpenoid indole alkaloids . These alkaloids have been isolated mainly from the medicinal plant families Apocynaceae and Loganiaceae, especially from the genera Alstonia, Rauwolfia, and Gelsemium .

Synthesis Analysis

The synthesis of sarpagine alkaloids involves a concise, collective, and asymmetric process . The key steps in the synthesis include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These steps ensure the concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles . The synthesis starts with L-tryptophan as the starting material .Molecular Structure Analysis

Sarpagine alkaloids feature a polycyclic ring system with an azabicyclo [3.3.1]-nonane core . This core serves as the biogenetic precursor for more complex ajmaline and koumine type indole alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sarpagine include a Mannich-type cyclization to construct the key indole-fused azabicyclo [3.3.1]nonane common intermediate . A SmI2 mediated coupling is used to fuse the aza-bridged E-ring . Stereoselective olefinations are used to install either the 19-E or 19-Z terminal alkenes presented in the natural alkaloids .Physical and Chemical Properties Analysis

Sarpagine has a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . Its exact mass is 310.168127949 g/mol and its monoisotopic mass is 310.168127949 g/mol . Its topological polar surface area is 59.5 Ų .Wissenschaftliche Forschungsanwendungen

Synthese von Bisindol-Alkaloiden

Sarpagin ist ein Schlüsselbaustein bei der Synthese von Bisindol-Alkaloiden, die in ihrer biologischen Aktivität potenter sind als ihre entsprechenden monomeren Einheiten . Die Synthese von Bisindolen ist deutlich anspruchsvoller als die Synthese von monomeren Indol-Alkaloiden . This compound ist eine der monomeren Einheiten, die zu den Serien this compound, Ajmalin, Makrolin, Vobasin und Pleiokarpamin gehören .

Bioaktive Alkaloide

Die Synthese mehrerer bioaktiver Alkaloide wurde unter Verwendung von this compound abgeschlossen . Diese bioaktiven Alkaloide haben wichtige medizinische Eigenschaften und sind ein wesentlicher Bestandteil des Arzneimittelfindungsprozesses .

NF-κB-Inhibitor

This compound wird bei der Synthese von N4-Methyltalpinin verwendet, einem bekannten NF-κB-Inhibitor . NF-κB-Inhibitoren haben potenzielle Anwendungen bei der Behandlung verschiedener Krankheiten, darunter Krebs und Entzündungsstörungen .

Antikrebs-Alkaloide

This compound wird bei der Synthese von Antikrebs-Alkaloiden wie Talpinin, O-Acetyltalpinin und Makrokarpin F-G verwendet . Diese Alkaloide haben in präklinischen Studien vielversprechende Ergebnisse für ihre potenziellen Antikrebsaktivitäten gezeigt .

Arzneimittelforschung

This compound-Alkaloide bieten bedeutende Möglichkeiten in der Arzneimittelforschung . Ihre vielfältigen Strukturmodifikationen und effizienten Totalsynthesen machen sie zu einem hoch geschätzten Bestandteil der Entwicklung neuer Therapeutika .

Traditionelle Medizin

This compound findet sich in verschiedenen Pflanzenarten der Familie der Hundsgiftgewächse (Apocynaceae), die seit Jahrhunderten in der traditionellen oder Volksmedizin verwendet werden . Die medizinischen Werte dieser Pflanzen lassen sich aus Folklore und ihrem ethnopharmakologischen Gebrauch weltweit erkennen .

Wirkmechanismus

Target of Action

Sarpagine, also known as Raupin, is a type of indole alkaloid It’s known that these alkaloids have been isolated mainly from medicinal plant families like apocynaceae and loganiaceae . They are common in plants like Rauwolfia, Gelsemium, and Catharanthus . These alkaloids have been associated with various biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-malarial effects .

Mode of Action

Recent studies have shown that an analogue of sarpagine exerts anti-proliferation effects by inducing ferroptosis . Ferroptosis is a form of non-apoptotic cell death that may provide new solutions in future cancer therapies .

Biochemical Pathways

The synthesis of sarpagine involves a homo-mannich reaction of cyclopropanol with imines generated via a bischler-napieralski reaction . This reaction enables a protecting-group-free, redox-economic, four-step access to the tetracyclic sarpagine core from L-tryptophan esters .

Result of Action

It has been found that an analogue of sarpagine shows a tenfold improvement in anti-cancer activities . This suggests that Sarpagine and its analogues could have significant therapeutic potential.

Safety and Hazards

Biochemische Analyse

Cellular Effects

Sarpagine has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sarpagine involves a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "L-Tryptophan", "Dihydro-β-erythroidine", "Methylamine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "1. L-Tryptophan is reacted with dihydro-β-erythroidine in the presence of methylamine to form a Schiff base intermediate.", "2. The Schiff base intermediate is then reduced with sodium borohydride to form an amine intermediate.", "3. The amine intermediate is then reacted with formaldehyde and acetic anhydride to form an imine intermediate.", "4. The imine intermediate is then reduced with sodium borohydride to form a secondary amine intermediate.", "5. The secondary amine intermediate is then reacted with hydrochloric acid to form a salt.", "6. The salt is then treated with sodium hydroxide to form a free base.", "7. The free base is then dissolved in ethanol and extracted with diethyl ether.", "8. The diethyl ether extract is then evaporated to yield crude Sarpagine.", "9. The crude Sarpagine is then purified by column chromatography using chloroform as the eluent." ] } | |

CAS-Nummer |

482-68-8 |

Molekularformel |

C19H22N2O2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1 |

InChI-Schlüssel |

VTVQHYQGTTVKDE-VWFUFAFFSA-N |

Isomerische SMILES |

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

Kanonische SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |

Aussehen |

Solid powder |

| 482-68-8 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sarpagine; Raupin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

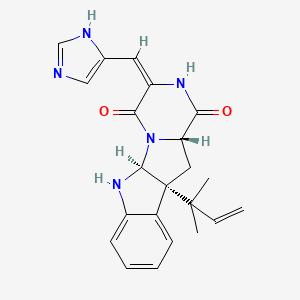

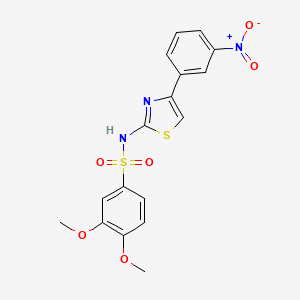

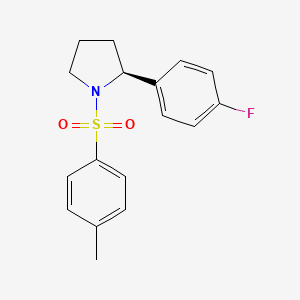

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sarpagine?

A1: Sarpagine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]

Q2: Are there any spectroscopic data available for Sarpagine?

A2: Yes, several spectroscopic techniques have been employed to characterize Sarpagine. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]

Q3: What is the absolute configuration of Sarpagine?

A3: The absolute configuration of Sarpagine has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []

Q4: What is the significance of the exomethylene fragment in Sarpagine's structure?

A4: The exomethylene fragment (C18-C19=C20-C21) in Sarpagine's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []

Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in Sarpagine affect its 13C NMR spectrum?

A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []

Q6: What is the role of Polyneuridine aldehyde esterase in Sarpagine biosynthesis?

A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in Sarpagine biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []

Q7: How is Sarpagine distributed within the Rauvolfia tetraphylla plant?

A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that Sarpagine primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []

Q8: What are the key challenges in the total synthesis of Sarpagine and related alkaloids?

A8: The intricate structure of Sarpagine presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]

Q9: What are some key strategies employed in the total synthesis of Sarpagine alkaloids?

A9: Various innovative strategies have been developed for the total synthesis of Sarpagine alkaloids. Some of these include:

- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []

- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]

- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []

- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []

Q10: What is the significance of synthesizing non-natural Sarpagine derivatives?

A10: The synthesis of non-natural Sarpagine derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []

Q11: What are the known biological activities of Sarpagine and related alkaloids?

A11: Sarpagine alkaloids exhibit a diverse range of biological activities, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole](/img/structure/B1680700.png)

![8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1680701.png)

![3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1680703.png)